REACTION_CXSMILES
|
[C:1]1(C)C=CC=CC=1.C[O-].[Na+].C[C:12](C)([C:16]([O-:18])=[O:17])[C:13]([O-:15])=O.[F:20][C:21]1[C:29]([F:30])=[C:28]([F:31])[C:27]([F:32])=[CH:26][C:22]=1C(Cl)=O>O.CN(C)C=O>[F:20][C:21]1[C:29]([F:30])=[C:28]([F:31])[C:27]([F:32])=[CH:26][C:22]=1[C:13]([CH2:12][C:16]([O:18][CH3:1])=[O:17])=[O:15] |f:1.2|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
sodium methoxide
|
Quantity
|
2.84 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])(C(=O)[O-])C
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)Cl)C=C(C(=C1F)F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to 110° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, an equilibrating type addition funnel
|
Type
|
DISTILLATION
|
Details
|
a thermometer, an inert gas (argon or nitrogen) inlet, and a distillation head set for downward distillation
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated
|
Type
|
DISTILLATION
|
Details
|
A total of 20 ml of distillate was collected at a vapor temperature of 50°-105° C
|
Type
|
CUSTOM
|
Details
|
A fluid slurry was obtained
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 18°-20° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for three hours at ambient temperature
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was removed
|
Type
|
EXTRACTION
|
Details
|
The organic product was extracted with two 50 ml portions of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under reduced pressure (0.2-0.3 mm of Hg)
|
Type
|
CUSTOM
|
Details
|
to remove dimethyl malonate (pot temperature 85°-105° C., vapor 35°-39° C.)
|
Type
|
ADDITION
|
Details
|
The oily residue was mixed with 140 ml of water
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with two 50 ml portions of methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with 20 ml portions of 2.4N ammonium hydroxide solution till the aqueous extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride layer was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
triturated with cold n-hexane
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)CC(=O)OC)C=C(C(=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |